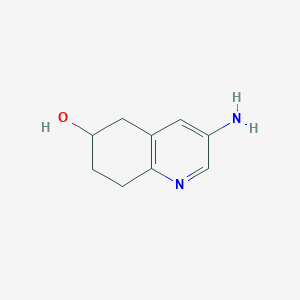
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of bromomethyl groups attached to a phenyl ring, a nitrile group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile typically involves the bromination of 2-(3,5-dimethylphenyl)-2-methylpropanenitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thioethers, or ethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic sites, making them susceptible to nucleophilic attack. The nitrile group can participate in various reactions, including reduction and hydrolysis, leading to the formation of amines or carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.
2-(3,5-Dichloromethylphenyl)-2-methylpropanenitrile: Contains chloromethyl groups instead of bromomethyl groups, leading to different reactivity and applications.
Uniqueness
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of two bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Properties
Molecular Formula |
C12H13Br2N |
|---|---|
Molecular Weight |
331.05 g/mol |
IUPAC Name |
2-[3,5-bis(bromomethyl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H13Br2N/c1-12(2,8-15)11-4-9(6-13)3-10(5-11)7-14/h3-5H,6-7H2,1-2H3 |
InChI Key |
OIMVFMPDCLNKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


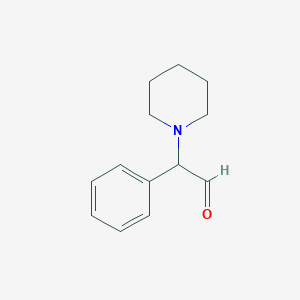
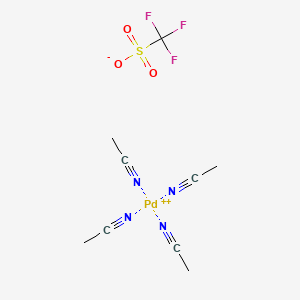
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
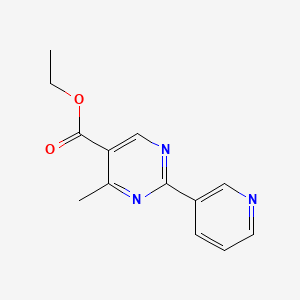
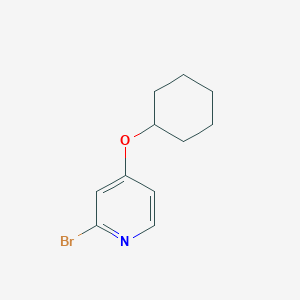
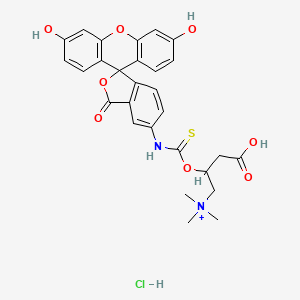

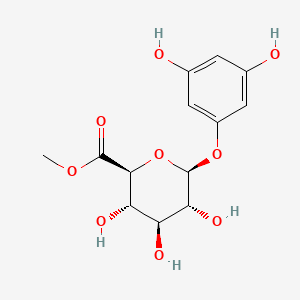

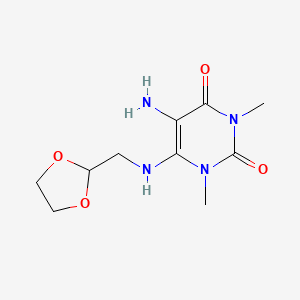
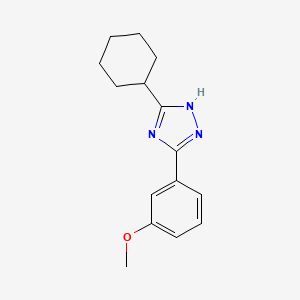
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
